molecular formula C8H6N2O B7904604 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde

1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde

Cat. No.: B7904604
M. Wt: 146.15 g/mol
InChI Key: QMUCEEYCBJCIRM-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole ring, followed by formylation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry techniques to optimize reaction conditions and minimize by-products. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid for bromination at the 3-position.

Major Products:

    Oxidation: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.

    Reduction: 1H-pyrrolo[3,2-b]pyridine-7-methanol.

    Substitution: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde.

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the development of fluorescent probes for imaging biological systems.

    Medicine: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Industry: The compound is utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the fused ring system can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different substitution patterns.

    1H-pyrrolo[3,2-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings.

Uniqueness: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and biological activity. This functional group allows for selective modifications and interactions that are not possible with other pyrrolopyridine derivatives.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-3-9-7-2-4-10-8(6)7/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCEEYCBJCIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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